

Application Notes and Protocols for CY3-YNE in Fluorescence Microscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CY3-YNE (Sulfo-Cyanine3-alkyne) is a bright, orange-fluorescent dye equipped with an alkyne functional group, making it an ideal tool for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This technique allows for the precise and efficient labeling of azide-modified biomolecules, such as proteins, nucleic acids, and glycans, both in vitro and in living cells.[3][4] The high fluorescence quantum yield and photostability of the Cy3 fluorophore make CY3-YNE an excellent choice for a variety of fluorescence microscopy applications, including immunofluorescence, fluorescence in situ hybridization (FISH), and the study of post-translational modifications.[5][6][7]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **CY3-YNE** is presented in the table below for easy reference and comparison.



Property	Value	References
Synonyms	Sulfo-Cyanine3-alkyne	[1][2]
Molecular Weight	~668.84 g/mol (Varies by salt form)	[2]
Excitation Maximum (Ex)	552-555 nm	[2][8][9]
Emission Maximum (Em)	566-570 nm	[2][8][9]
Molar Extinction Coefficient	~150,000 cm ⁻¹ M ⁻¹	[8][10]
Quantum Yield	~0.31	[8]
Recommended Laser Lines	532 nm, 555 nm, 568 nm	[10]
Solubility	Water, DMSO, DMF	[8][10]

Key Applications in Fluorescence Microscopy

CY3-YNE, through click chemistry, enables the visualization of a wide array of biological processes and structures.

- Metabolic Labeling and Imaging: Cells can be fed with azide-modified metabolic precursors (e.g., amino acids, sugars, or nucleosides), which are incorporated into newly synthesized biomolecules. Subsequent labeling with CY3-YNE allows for the visualization of these molecules.
- Protein and Nucleic Acid Labeling: Purified proteins, antibodies, or oligonucleotides can be chemically modified to introduce an azide group and then labeled with CY3-YNE for use in various assays.[1][2]
- Immunofluorescence (IF): Secondary antibodies functionalized with an azide group can be "clicked" with **CY3-YNE**, offering a flexible and modular approach to IF staining.[5]
- Fluorescence In Situ Hybridization (FISH): Azide-modified oligonucleotide probes can be labeled with CY3-YNE for the detection of specific DNA or RNA sequences in cells and tissues.[5][11]



Experimental Protocols

The following protocols provide a general framework for using **CY3-YNE**. Optimization may be required for specific experimental systems.

Protocol 1: In Vitro Labeling of Azide-Modified Proteins

This protocol describes the labeling of a purified protein containing an azide group with **CY3-YNE**.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- CY3-YNE
- DMSO (anhydrous)
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
- · Sodium ascorbate
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - CY3-YNE: Dissolve CY3-YNE in DMSO to a final concentration of 10 mM.
 - CuSO₄: Prepare a 50 mM stock solution in water.
 - THPTA: Prepare a 50 mM stock solution in water.
 - Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
- Reaction Setup:



- In a microcentrifuge tube, combine the azide-modified protein (typically 1-10 mg/mL) with the click chemistry reagents. The final concentrations should be:
 - Azide-modified protein: 1-20 μM
 - **CY3-YNE**: 20-100 μM (a 2-10 fold molar excess over the protein)
 - CuSO₄: 0.2-1 mM
 - THPTA: 1-5 mM (maintain a 5:1 ratio with CuSO₄)
 - Sodium Ascorbate: 2-5 mM
- The final reaction volume can be adjusted with the protein buffer.
- Incubation:
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Remove the unreacted CY3-YNE and other reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
- Storage:
 - Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Labeling of Azide-Modified Biomolecules in Fixed Cells

This protocol outlines the procedure for labeling azide-modified molecules within fixed cells for fluorescence microscopy.

Materials:

Cells grown on coverslips, metabolically labeled with an azide-containing precursor



- 4% Paraformaldehyde (PFA) in PBS
- 0.5% Triton X-100 in PBS
- 3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
- Click Reaction Mix (prepare fresh):
 - CY3-YNE (from 10 mM stock in DMSO): final concentration 2-10 μM
 - CuSO₄ (from 50 mM stock): final concentration 100 μM
 - THPTA (from 50 mM stock): final concentration 500 μM
 - Sodium Ascorbate (from 100 mM stock): final concentration 2 mM
 - PBS to final volume
- DAPI or Hoechst for nuclear counterstaining
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization:
 - Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:



 Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes at room temperature.

Click Reaction:

- Prepare the Click Reaction Mix immediately before use. Add the components in the order listed to avoid precipitation.
- Remove the blocking buffer and add the Click Reaction Mix to the cells.
- Incubate for 30-60 minutes at room temperature, protected from light.

Washing:

Wash the cells three times with PBS.

Counterstaining:

- If desired, incubate with a nuclear counterstain like DAPI or Hoechst according to the manufacturer's instructions.
- Wash twice with PBS.

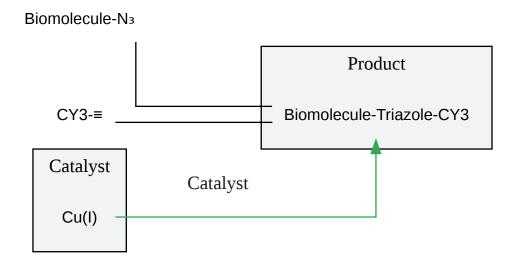
Mounting:

- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- · Imaging:
 - Visualize the CY3 signal using a fluorescence microscope with appropriate filter sets (e.g., for TRITC or Cy3).

Diagrams

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



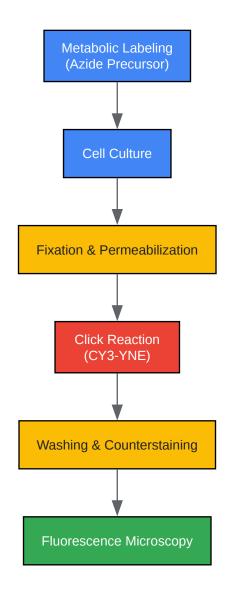


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Caption: The CuAAC reaction covalently links an azide-modified biomolecule with CY3-YNE.

Experimental Workflow for Cellular Imaging





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Caption: A typical workflow for labeling and imaging biomolecules in cells using CY3-YNE.

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